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molecular formula C12H14ClN B8276543 1,4-Dimethyl-8-chloromethyl-1,2-dihydroquinoline

1,4-Dimethyl-8-chloromethyl-1,2-dihydroquinoline

Cat. No. B8276543
M. Wt: 207.70 g/mol
InChI Key: LINHAVGVRVHMCG-UHFFFAOYSA-N
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Patent
US04963566

Procedure details

1,4-Dimethyl-8-hydroxymethyl-1,2-dihydroquinoline (0.9 g) was dissolved in dichloromethane (30 ml). To this solution was added dropwise thionylchloride (0.6 g) with stirring under ice-cooling, and the mixture was stirred for 30 minutes. After completion of the reaction, dichloromethane was distilled off under reduced pressure, and n-hexane was added to the residue. The mixture was concentrated under reduced pressure to give 1,4-dimethyl-8-chloromethyl-1,2-dihydroquinoline (0.8 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[CH2:12]O)[C:5]([CH3:14])=[CH:4][CH2:3]1.S(Cl)([Cl:17])=O>ClCCl>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[CH2:12][Cl:17])[C:5]([CH3:14])=[CH:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CN1CC=C(C2=CC=CC(=C12)CO)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure, and n-hexane
ADDITION
Type
ADDITION
Details
was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CC=C(C2=CC=CC(=C12)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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